
2-(Bromomethyl)benzoic acid
Overview
Description
2-(Bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoic acid can be synthesized through the bromination of o-toluic acid. The process involves the use of bromine in the presence of a solvent like carbon tetrachloride and UV irradiation. The reaction is typically carried out under reflux conditions, and the addition of bromine is controlled to maintain a pale orange color throughout the process. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Carbon tetrachloride, methylene chloride, and ethanol.
Major Products:
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Esters: Formed through esterification reactions.
Methylbenzoic Acid: Formed through reduction reactions.
Scientific Research Applications
Synthesis of Prostaglandins and Antitumor Agents
2-(Bromomethyl)benzoic acid is utilized as an intermediate in the synthesis of prostaglandins, which are lipid compounds with significant roles in inflammation and other physiological functions. Additionally, it is involved in the production of antitumor agents, contributing to the development of drugs that target cancer cells effectively.
A notable example includes its role in synthesizing selective peroxisome proliferator-activated receptor (PPAR) ligands, which are crucial for managing metabolic disorders and diabetes .
Development of Analytical Methods
Recent studies have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for trace level quantification of related brominated compounds, indicating the importance of monitoring such substances in pharmaceutical formulations . Although this study focuses on 4-(bromomethyl)benzoic acid, methodologies established can be adapted for analyzing this compound in drug substances.
Chemical Reactions Involving this compound
The compound's structure allows it to participate in various nucleophilic substitution reactions due to its bifunctional groups: the benzylic bromide and carboxylic acid. This property makes it a versatile building block for synthesizing more complex organic molecules.
Table 1: Key Reactions Involving this compound
Synthesis of Bioactive Compounds
In a recent study, researchers synthesized a series of bioactive compounds using this compound as a starting material. The study highlighted the compound's utility in creating derivatives that exhibit significant biological activity against various targets, including those involved in cancer progression .
Environmental Impact Assessments
Another area of research involves assessing the environmental impact of brominated compounds like this compound. Studies have shown that while these compounds can be effective in certain applications, their persistence in the environment raises concerns about potential toxicity and ecological effects .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzoic acid primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The carboxylic acid group can also participate in reactions such as esterification and amidation, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
2-Bromobenzoic Acid: Similar structure but lacks the methyl group.
4-Bromomethylbenzoic Acid: The bromomethyl group is positioned at the para position instead of the ortho position.
2-Methylbenzoic Acid: Lacks the bromine atom.
Uniqueness: 2-(Bromomethyl)benzoic acid is unique due to the presence of both the bromomethyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
2-(Bromomethyl)benzoic acid, a brominated derivative of benzoic acid, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article synthesizes findings regarding its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a bromomethyl group attached to the benzene ring of benzoic acid. Its molecular formula is , and it has a molecular weight of approximately 215.04 g/mol. The compound's structure allows for significant reactivity due to the electrophilic nature of the bromine atom, which can participate in various chemical reactions, including nucleophilic substitutions and radical formations.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine atom can form covalent bonds or engage in non-covalent interactions, facilitating its role as a reactive electrophile. This reactivity is crucial for its potential as a pharmacophore in drug design.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes by modifying active sites through covalent bonding.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity:
-
Anti-inflammatory Properties:
- Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
-
Sensitization and Allergic Reactions:
- A related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), has been identified as a respiratory sensitizer causing occupational asthma and allergic reactions. This highlights the potential for similar sensitization effects with this compound, necessitating caution in its handling .
Table 1: Summary of Biological Activities
Case Study: Occupational Exposure
A study conducted on workers exposed to BCMBA revealed significant sensitization rates (up to 25% among high-exposure groups). This underscores the need for further investigation into the safety profile of this compound in industrial applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Bromomethyl)benzoic acid, and how do they influence its reactivity in synthetic applications?
Methodological Answer: The compound’s molecular formula is C₈H₇BrO₂ (MW: 215.04 g/mol), with a melting point of 148–151°C and a boiling point of 317.1±17.0°C at 760 mmHg. Its density is 1.6±0.1 g/cm³ , and it exists as a white crystalline solid . These properties are critical for designing reaction conditions:
- High melting point suggests stability under thermal stress, enabling use in high-temperature reactions.
- Bromomethyl group enhances electrophilicity, making it a versatile alkylating agent in nucleophilic substitution reactions.
Q. What is a standard synthetic route for preparing this compound, and what are common pitfalls?
Methodological Answer: A typical route involves bromination of 2-methylbenzoic acid using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. Key steps:
Radical initiation : NBS generates bromine radicals for selective C–H bond bromination at the methyl group.
Purification : Recrystallization from ethanol/water to remove unreacted starting material.
Pitfalls :
- Over-bromination may occur if reaction time/temperature exceeds optimal conditions.
- Trace moisture can hydrolyze the bromomethyl group to a hydroxymethyl derivative .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer: Refer to Safety Data Sheets (SDS) for related brominated aromatics:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- First Aid :
- Storage : Keep in a cool, dry place away from oxidizing agents due to potential bromide release .
Q. How is this compound utilized as a precursor in synthesizing complex organic molecules?
Methodological Answer: The bromomethyl group serves as a leaving group or electrophilic site in:
- Suzuki couplings : To introduce aryl/heteroaryl groups via palladium catalysis.
- Nucleophilic substitutions : Reacting with amines or thiols to form C–N or C–S bonds.
Example: It is a key intermediate in synthesizing 3-bromofluorenone via Friedel-Crafts acylation followed by cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromomethylation of 2-methylbenzoic acid to minimize byproducts?
Methodological Answer: Optimize variables using Design of Experiments (DoE):
- Solvent : Use CCl₄ or CBr₄ for radical stability.
- Catalyst : Adjust AIBN concentration (0.1–1 mol%) to balance reaction rate and selectivity.
- Temperature : Maintain 70–80°C to avoid thermal decomposition.
Analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and GC-MS to detect dibrominated byproducts .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies often arise from purity or polymorphism :
Purity analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities.
Polymorphism screening : Perform X-ray diffraction (XRD) to identify crystalline forms.
Spectral validation : Compare NMR (¹H, ¹³C) and IR data with literature, ensuring deuterated solvents are moisture-free .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for bromomethyl group displacement.
- Molecular docking : Predict binding affinity in biological systems (e.g., enzyme inhibition) using AutoDock Vina.
- QSPR models : Corrogate Hammett σ⁺ values with reaction rates for substituent effects .
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer: The ortho-carboxylic acid group directs reactivity via:
- Electronic effects : Electron-withdrawing COOH group stabilizes transition states through resonance.
- Steric effects : Bulky substituents on the benzene ring hinder undesired para-substitution.
Example: In Pd-catalyzed couplings, the acid group coordinates to the metal center, enhancing regiocontrol .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 4.8 (s, 2H, CH₂Br), δ 8.0–7.3 (m, 4H, aromatic).
- Mass spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 213.
- Elemental analysis : Validate %C, %H, %Br within ±0.3% of theoretical values .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
Properties
IUPAC Name |
2-(bromomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-89-1 | |
Record name | 7115-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.